![molecular formula C3H4N2O2 B1211607 1H-Imidazole, 1-hydroxy-, 3-oxide CAS No. 35321-46-1](/img/structure/B1211607.png)
1H-Imidazole, 1-hydroxy-, 3-oxide
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Overview
Description
“1H-Imidazole, 1-hydroxy-, 3-oxide” is a chemical compound that is part of the imidazole family . Imidazole is a key component in many biological and chemical processes . The compound “1H-Imidazole, 1-hydroxy-, 3-oxide” is a variant of imidazole that has been hydroxylated and oxidized .
Synthesis Analysis
The synthesis of “1H-Imidazole, 1-hydroxy-, 3-oxide” involves several steps. One method involves the alkylation of six 1-hydroxy-imidazole-3-oxides using dimethyl or diethyl sulfate as strong alkylating reagents . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .
Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 1-hydroxy-, 3-oxide” is complex and unique. Theoretical studies have been conducted to study the geometries of diethyl, dimethoxy, and dimethylamino imidazolium salts as representative models of imidazole salts bearing heteroatoms directly attached to the ring nitrogen atoms of the imidazole core units .
Chemical Reactions Analysis
The chemical reactions involving “1H-Imidazole, 1-hydroxy-, 3-oxide” are diverse and complex. For instance, the kinetic acidities of these compounds were studied by measuring the pseudo-first order reaction rates of the H/D exchange process .
Scientific Research Applications
Synthesis of Heterocyclic Structures
1-Hydroxyimidazoles and imidazole 3-oxides are valuable synthetic intermediates for the assembly of heterocyclic structures . They are used in the synthesis of biologically active molecules .
Biological and Pharmacological Activities
Compounds containing N-oxide or N-hydroxyimidazole motifs have shown potential as biologically active compounds. They have been found to exhibit properties such as herbicidal, nematocidal, insecticidal, fungicidal, antiparasitary, and bacteriostatic activities .
Potential Hypotensive Drugs
Compounds of these types include potential hypotensive drugs . They play a pivotal role in the synthesis of biologically active molecules .
Antiprotozoal Activity
Some molecules that contain N-oxide or N-hydroxyimidazole motifs exhibit antiprotozoal activity .
Antitumor and Antiviral Activities
These compounds have also shown potential as antitumor and antiviral agents.
Herbicides and Kinase Inhibitors
1-Hydroxyimidazoles and imidazole 3-oxides are used in the synthesis of herbicides and potential selective inhibitors of various kinases .
Precatalysts in Suzuki Coupling Reactions
All prepared dialkoxy imidazolium salts could be used as precatalysts in standard aqueous Suzuki coupling reactions .
Supramolecular Anion Recognition
Two representative dialkoxy imidazolium salts could be used in supramolecular anion recognition, as demonstrated by binding studies towards iodide as guest .
Future Directions
Imidazole and its derivatives, including “1H-Imidazole, 1-hydroxy-, 3-oxide”, have a wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research will likely continue to explore the synthesis, functionalization, and applications of these compounds .
Mechanism of Action
Target of Action
Imidazoles are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole ring . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
For example, the imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .
Pharmacokinetics
The physicochemical properties of 1-hydroxyimidazoles and imidazole 3-oxides have been studied .
Result of Action
They have been associated with potential hypotensive drugs, antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .
Action Environment
The synthesis of imidazoles often involves reaction conditions that are tolerant to a variety of functional groups .
properties
IUPAC Name |
1-hydroxy-3-oxidoimidazol-3-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPGITDSPOPEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188827 |
Source
|
Record name | 1-Hydroxyimidazole-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 1-hydroxy-, 3-oxide | |
CAS RN |
35321-46-1 |
Source
|
Record name | 1-Hydroxyimidazole-3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxyimidazole-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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